molecular formula C9H7BrClN3 B1446661 3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine CAS No. 1403764-84-0

3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Cat. No.: B1446661
CAS No.: 1403764-84-0
M. Wt: 272.53 g/mol
InChI Key: ODWJOSPSTKOQRC-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family This compound is characterized by the presence of bromine, chlorine, and cyclopropyl groups attached to the imidazo[1,2-b]pyridazine core It has a molecular formula of C9H7BrClN3 and a molecular weight of 27253 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as 2-cyclopropyl-3,6-dichloropyridazine, with an appropriate reagent like bromine to introduce the bromine atom at the 3-position of the imidazo[1,2-b]pyridazine ring.

    Bromination: The bromination reaction is carried out under controlled conditions, often using a solvent like acetic acid or dichloromethane, at a temperature range of 0-25°C.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process parameters are optimized to ensure high yield and purity, with stringent quality control measures in place to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction reactions can be employed to remove halogen atoms or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms such as imidazo[1,2-b]pyridazine oxides.

    Reduction Products: Reduced derivatives with the removal of halogen atoms or reduction of other functional groups.

Scientific Research Applications

3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine has several scientific research applications, including:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Material Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a tool compound in biological studies to understand the interaction of imidazo[1,2-b]pyridazine derivatives with biological targets.

    Chemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules and as a building block in combinatorial chemistry.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to alterations in cellular pathways and biological processes. The exact mechanism depends on the specific application and target, but it often involves binding to the active site of the target protein, thereby affecting its function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine
  • 3-Bromo-6-chloroimidazo[1,2-a]pyridine

Uniqueness

3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold for drug discovery and material science applications.

Properties

IUPAC Name

3-bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClN3/c10-9-8(5-1-2-5)12-7-4-3-6(11)13-14(7)9/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWJOSPSTKOQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N3C(=N2)C=CC(=N3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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